2-(1-(2-Methoxyphenyl)vinyl)phenol, also known as 4-[(E)-2-(3-methoxyphenyl)vinyl]phenol, is an organic compound characterized by the presence of a vinyl group attached to a phenolic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 226.27 g/mol .
The synthesis of 2-(1-(2-Methoxyphenyl)vinyl)phenol can be achieved through several methods, primarily involving Suzuki-Miyaura coupling reactions or Wittig reactions. These methods typically utilize palladium catalysts to facilitate cross-coupling between aryl halides and organoboron compounds under mild conditions .
2-(1-(2-Methoxyphenyl)vinyl)phenol can undergo various chemical reactions including:
The major products formed from these reactions include substituted phenols and methoxy derivatives, depending on specific reaction conditions and reagents used.
The mechanism of action for 2-(1-(2-Methoxyphenyl)vinyl)phenol primarily relates to its interactions in biological systems. Research suggests potential anti-inflammatory and neuroprotective properties attributed to its structural characteristics. The vinyl group may enhance its reactivity towards biological targets, while the methoxy group can influence its solubility and bioavailability .
The physical properties indicate that this compound can be handled safely under standard laboratory conditions. Its stability under various conditions makes it suitable for further chemical modifications.
2-(1-(2-Methoxyphenyl)vinyl)phenol has several applications in scientific research:
The primary biosynthetic route to 2-Methoxy-4-vinylphenol (MVP) involves the enzymatic decarboxylation of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous plant phenolic compound. This reaction is catalyzed by ferulic acid decarboxylase (FADase), a key enzyme in the phenolic acid decarboxylase (PAD) superfamily. Structural studies of FADase from Enterobacter sp. Px6-4 reveal a half-opened β-barrel fold with a catalytic pocket (dimensions: 8×8×15 Å) situated between the β-barrel core and helical base. The enzyme employs an "open-closed" mechanism: in the "open" state, the substrate enters the solvent-exposed pocket; in the "closed" state, catalytic residues position the substrate for decarboxylation [9].
Mutagenesis studies identify Tyr27 and Trp25 as critical for substrate orientation, while Glu134 facilitates proton transfer during decarboxylation. For example:
Table 1: Key Enzymes in MVP Biosynthesis
Enzyme Source | Optimal pH | Temperature Optimum | Catalytic Efficiency (kₐₜ/Kₘ) |
---|---|---|---|
Enterobacter sp. Px6-4 | 7.0–7.5 | 37°C | 4.2 × 10⁴ M⁻¹s⁻¹ |
Saccharomyces cerevisiae | 5.5–6.0 | 30°C | 3.8 × 10⁴ M⁻¹s⁻¹ |
Pseudomonas fluorescens | 7.0–8.0 | 28°C | 3.5 × 10⁴ M⁻¹s⁻¹ |
Microbial conversion of ferulic acid to MVP is widespread in yeasts and bacteria. Phenolic-off-positive (POF+) strains of Saccharomyces cerevisiae express FADase constitutively, enabling MVP production during fermentation. This biochemistry is responsible for the characteristic clove-like aroma in wheat beers (e.g., Weissbier) and sourdough bread, where ferulic acid—released from cereal cell walls—is decarboxylated to MVP [4] [9].
Pseudomonas fluorescens employs a membrane-associated FADase that functions optimally under neutral to alkaline conditions. Unlike eukaryotic counterparts, bacterial FADases often co-occur with vanillin dehydrogenase activity, enabling further biotransformation of MVP to vanillin—a high-value flavor compound. For instance, Enterobacter sp. Px6-4 metabolizes ferulic acid sequentially: first to MVP, then to vanillin via oxidation [9] [3]. Environmental bacteria like Pseudomonas contribute to MVP’s natural occurrence in soil and plant rhizospheres through the degradation of lignocellulosic matter [9].
MVP functions as a phytoalexin—a defense compound synthesized de novo in response to biotic stress. In Brassica species (e.g., red cabbage), MVP accumulates at infection sites, exhibiting broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Mechanistically, MVP disrupts bacterial membranes and inhibits critical enzymes like DNA gyrase (binding energy: −8.63 kcal/mol) and lipoprotein LpxC (−8.23 kcal/mol), compromising cell integrity and metabolism [3].
In Daucus carota (carrot), MVP synthesis is induced by fungal elicitors, where it:
MVP occurs naturally in numerous food crops, contributing essential sensory properties:
Table 2: MVP Occurrence in Plant-Derived Foods
Source | Concentration (ppm) | Sensory Contribution | Release Mechanism |
---|---|---|---|
Buckwheat (Fagopyrum esculentum) | 0.8–1.2 | Nutty, earthy aroma | Thermal decarboxylation during roasting |
Coffee (Coffea arabica) | 0.5–1.0 | Spicy, clove-like notes | Enzymatic action during fermentation |
Red cabbage (Brassica oleracea) | 0.3–0.6 | Pungent, antioxidant properties | Tissue disruption (chopping/chewing) |
Soy sauce | 1.0–2.5 | Fermented, smoky flavor | Microbial metabolism during aging |
In coffee and cocoa beans, MVP forms during fermentation via microbial FADase activity, then intensifies upon roasting. Buckwheat owes its signature aroma to MVP generated thermally from ferulic acid precursors [4] [7]. Post-harvest processing significantly impacts MVP yield; studies show fermentation at 30°C increases MVP in soy sauce by 140% compared to unfermented controls [3] [7]. Additionally, MVP’s antioxidant properties extend the shelf-life of meat products when applied as a red cabbage extract, reducing microbial counts in beef by 3-log cycles after 8 days at 4°C [3].
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